Product packaging for Binapo(Cat. No.:CAS No. 86632-33-9)

Binapo

Cat. No.: B3430834
CAS No.: 86632-33-9
M. Wt: 654.7 g/mol
InChI Key: SEZSRPYCOMAEDL-UHFFFAOYSA-N
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Description

Binapo (CAS 94041-18-6), also known as BINAP dioxide, is an atropisomeric chiral diphosphine oxide that serves as a valuable scaffold and ligand in asymmetric synthesis and materials science[a citation:1]. With a molecular formula of C44H32O2P2 and a molecular weight of 654.7 g/mol, its structure features a binaphthyl backbone with a dihedral angle of approximately 90°, providing the rigid, C2-symmetric chiral environment essential for high enantioselectivity[a citation:1] . In research, this compound is prominently used as an organocatalyst and a ligand. It has demonstrated high efficacy in the asymmetric aldol reaction and the enantioselective allylation of aldehydes with allyltrichlorosilanes, where it can achieve high enantiomeric excess (ee)[a citation:1] . Beyond homogeneous catalysis, this compound acts as a key building block for constructing chiral functionalized materials, such as mesoporous organosilicas and hierarchical porous polymers, which allow for heterogeneous catalysis and catalyst recycling[a citation:1]. Its mechanism of action often involves the Lewis basic oxygen atoms of the phosphine oxide groups activating substrates through coordination[a citation:7]. This product is intended for Research Use Only and is not designed for human diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C44H32O2P2 B3430834 Binapo CAS No. 86632-33-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-diphenylphosphoryl-1-(2-diphenylphosphorylnaphthalen-1-yl)naphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H32O2P2/c45-47(35-19-5-1-6-20-35,36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)48(46,37-23-9-3-10-24-37)38-25-11-4-12-26-38/h1-32H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEZSRPYCOMAEDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(=O)(C7=CC=CC=C7)C8=CC=CC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H32O2P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

654.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86632-33-9
Record name PHOSPHINE OXIDE, [1,1'-BINAPHTHALENE]-2,2'-DIYLBIS
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Synthetic Methodologies and Enantiomeric Resolution of Binapo

Established Synthetic Pathways to Binapo and its Derivatives

Established methods for this compound synthesis typically involve precursors like binaphthol derivatives or oxidation of BINAP.

Synthesis via Binaphthol Derivatives

One common synthetic route to this compound begins with binaphthol, specifically through its bis-triflate derivatives. This process involves the reaction of binaphthol with triflic anhydride (B1165640) in the presence of a base, such as pyridine, to form the ditriflate intermediate. Subsequently, this intermediate reacts with diphenylphosphine (B32561) in the presence of a palladium catalyst to yield this compound.

Oxidation-Based Synthesis from BINAP

This compound can also be synthesized through the oxidation of 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP). wikipedia.org This method involves the oxidation of the phosphine (B1218219) centers in BINAP to the corresponding phosphine oxides. For instance, the oxidation of (R)-BINAP using hydrogen peroxide in dichloromethane (B109758) yields (R)-BINAPO. nih.govacs.org This oxidation can be followed by further functionalization steps to create this compound derivatives. nih.gov Stoichiometric and catalytic oxidation of BINAP in rhodium(I) complexes has also been reported, leading to the formation of BINAP monoxide (this compound) and BINAP dioxide. acs.org

Functionalization Strategies for this compound Analogues

Functionalization strategies allow for the synthesis of this compound analogues with modified properties. One approach involves the modification of the binaphthol backbone through ortho-lithiation followed by the introduction of various substituents. ontosight.ai This permits the creation of a range of derivatives with tailored steric and electronic properties, enabling optimization for specific catalytic applications. ontosight.ai For example, 5,5'-disubstituted S-BINAP congeners can be prepared from S-BINAPO via bromination, cyanation, and subsequent hydrogenation. arkat-usa.orgresearchgate.net Similarly, 5,5'-diamino S-BINAP can be obtained starting from S-BINAPO. arkat-usa.orgresearchgate.net

Advanced Synthetic Approaches for Ortho-Substituted this compound Ligands

Ortho-substituted this compound ligands (o-BINAPO) are a class of chiral ligands derived from the binaphthol backbone with substituents at the ortho positions. ontosight.ai These substituents enhance the ligand's steric bulk, influencing the approach of reactants to the metal center and consequently the enantioselectivity of catalyzed reactions. ontosight.ai Advanced synthetic approaches for these ligands typically involve the modification of the binaphthol framework, often through ortho-lithiation and subsequent introduction of substituents. ontosight.ai This strategy allows for the preparation of a diverse range of o-BINAPO derivatives with varied properties for optimization in asymmetric catalysis. ontosight.ai Some novel ortho-substituted BINOL-derived bisphosphorus ligands, including o-BINAPO, have been synthesized from readily available (S)-BINOL and have shown high enantioselectivities in asymmetric hydrogenation reactions. dicp.ac.cn

Enantiomeric Separation and Purification Techniques

Obtaining enantiomerically pure this compound is crucial for its applications in asymmetric catalysis. Chromatographic methods are widely used for this purpose.

Chromatographic Resolution Methods

Chromatographic resolution is a key technique for separating the enantiomers of racemic this compound. This involves using chiral stationary phases (CSPs) that can differentiate between the enantiomers based on their differential interactions. arkat-usa.orgresearchgate.netresearchgate.net Brush-type chiral stationary phases have been specifically designed and evaluated for the large-scale separation of this compound enantiomers. arkat-usa.orgresearchgate.net The separation efficacy of these CSPs is influenced by factors such as the mobile phase composition and the design of the chiral selector on the stationary phase. arkat-usa.orgresearchgate.net For instance, a brush-type CSP (CSP 12) was specifically designed for the separation of this compound enantiomers and has shown promising results. arkat-usa.orgresearchgate.net The separation process relies on interactions between this compound, which can act as a hydrogen-bond acceptor, and the chiral selector on the stationary phase. arkat-usa.orgresearchgate.net

Interactive Table 1: Examples of Chromatographic Separation of this compound Enantiomers

CSPColumn DimensionMobile PhaseFlow Rate (ml/min)
CSP 1150 mm x 4.6 mm IDn-hexane - 2-propanol (50:50)1.0
CSP 11150 mm x 4.6 mm IDMTBE - methanol (B129727) (90:10)1.0
CSP 12150 mm x 4.6 mm IDMTBE - methanol (90:10)1.0

Another method for optical resolution of racemic this compound involves the use of chiral resolving agents, such as (-)-2,3-O-dibenzoyl-L-tartaric acid monohydrate. orgsyn.org The racemic this compound is reacted with the resolving agent, and the resulting diastereomeric salts can be separated, typically through crystallization. orgsyn.org Following separation, the enantiomerically enriched this compound can be recovered. orgsyn.org

Stereoselective Reduction Strategies

The synthesis of chiral phosphines, such as those derived from the this compound scaffold, often involves the stereoselective reduction of phosphine oxides. This approach is crucial for establishing or preserving chirality at the phosphorus center or the biaryl axis. The reduction of phosphine oxides to phosphines is a fundamental transformation in organophosphorus chemistry, and achieving high stereoselectivity in this process is essential for accessing enantiomerically pure chiral ligands.

Traditional methods for reducing phosphine oxides, such as those employing silane (B1218182) reagents, can sometimes lead to partial racemization. organic-chemistry.org Similarly, using lithium aluminum hydride (LiAlH₄) alone may result in racemized products due to the potential for pseudorotation of intermediates. organic-chemistry.org Consequently, the development of stereospecific reduction methodologies has been a significant area of research to overcome these limitations and obtain optically pure tertiary phosphines from P-stereogenic phosphine oxides. researchgate.net

One effective strategy involves the use of a methylation reagent followed by reduction with LiAlH₄. organic-chemistry.org This method has been shown to efficiently reduce various phosphine oxides, including optically active P-chirogenic ones, with inversion of configuration at the phosphorus atom. organic-chemistry.org Methyl triflate has been reported to provide higher yields compared to methyl iodide in this context. organic-chemistry.org This two-step process, involving initial methylation to form a phosphonium (B103445) salt followed by hydride attack from LiAlH₄, offers a convenient route to enantiomerically pure phosphines, which are valuable as chiral ligands in asymmetric catalysis. organic-chemistry.org

Another approach for the stereoselective reduction of phosphine oxides utilizes the HSiCl₃/NEt₃ system. This method has been successfully applied in the synthesis of chiral BINAP from its corresponding phosphine oxide, this compound. nptel.ac.inorgsyn.org The reduction of (S)-(-)-BINAPO to (S)-(-)-BINAP using trichlorosilane (B8805176) and triethylamine (B128534) in xylene has been reported to yield the desired phosphine in high yield. orgsyn.org This procedure has been demonstrated on a preparative scale and is considered an effective method for obtaining both enantiomers of BINAP in an optically pure state starting from racemic this compound that has undergone optical resolution. orgsyn.org

Research has also explored the use of phosphine oxide directing groups in the diastereoselective synthesis of P-chirogenic and atropoisomeric 2,2'-bis(phosphino)-1,1'-binaphthyls. lookchem.com In this context, the final diastereomerically pure bis(phosphino) compounds were obtained by quantitative and regiospecific reduction of the phosphine oxide moieties. lookchem.com This highlights the utility of phosphine oxide reduction not only for introducing chirality but also for completing the synthesis of complex chiral phosphine ligands.

The choice of reducing agent and reaction conditions can significantly influence the stereochemical outcome of the reduction of phosphine oxides, leading to either retention or inversion of configuration at the stereogenic phosphorus atom. researchgate.net Developing methodologies that maintain high chemo- and stereoselectivity is challenging due to the inherent strength of the P=O bond. researchgate.net

Data from reported stereoselective reductions of phosphine oxides relevant to this compound synthesis or related phosphine oxides are presented in the table below:

Starting Material (Phosphine Oxide)Reducing SystemStereochemical OutcomeYield (%)Enantiomeric Excess (%)Citation
Optically active P-chirogenic POMeOTf, then LiAlH₄InversionHighHigh organic-chemistry.org
(S)-(-)-BINAPOHSiCl₃/NEt₃ in xyleneNot specified (yield)96Not specified (ee) orgsyn.org
Racemic this compound (after resolution)HSiCl₃/NEt₃Not specified (yield)Gram scale99 (of BINAP) nptel.ac.in
Dicyano, diphosphine oxideHSiCl₃/PhSiH₃ChemoselectiveEfficientNot specified (ee) researchgate.net
Phosphine oxide directing groupsQuantitative reductionRegiospecificQuantitativeNot specified (ee) lookchem.com

Mechanistic Investigations of Binapo’s Catalytic Action

Fundamental Principles of Chiral Ligand Function in Asymmetric Catalysis

Chiral ligands play a pivotal role in asymmetric catalysis by creating a dissymmetric environment around a metal center, thereby influencing the stereochemical outcome of a reaction. chiralpedia.compnas.org The chiral information is transferred from the ligand to the prochiral substrate during the catalytic cycle, leading to the preferential formation of one enantiomer over the other. wikipedia.org This enantioselectivity arises from differential interactions between the diastereomeric transition states leading to the two possible enantiomeric products. wikipedia.org The design of effective chiral ligands is a formidable task, requiring a careful balance of steric and electronic properties to optimize reactivity and selectivity. pnas.org The chiral environment created by the ligand dictates the approach of the substrate to the metal center and the subsequent bond-forming or bond-breaking events, ultimately controlling the absolute configuration of the product. ontosight.ai

Metal-Binapo Complex Formation and Coordination Chemistry

Binapo interacts with transition metals to form metal-phosphine oxide complexes, which are crucial for facilitating various catalytic reactions. The coordination chemistry of this compound is influenced by its structure, featuring a chiral binaphthyl backbone and two diphenylphosphinoyl groups.

Interactions with Transition Metals (e.g., Ruthenium, Rhodium, Palladium, Manganese)

This compound forms complexes with a range of transition metals, including ruthenium, rhodium, palladium, and manganese, and these complexes have been employed in various asymmetric transformations.

Ruthenium: this compound has been used as a chiral ligand in ruthenium-catalyzed asymmetric hydrogenations. Studies on related BINAP-ruthenium systems highlight the importance of the diphosphine ligand in conferring asymmetry. wikipedia.org The mechanism of ruthenium-catalyzed hydrogenation can vary, involving different intermediates and transition states compared to rhodium-catalyzed reactions. researchgate.netethz.ch

Rhodium: this compound and its derivatives have been explored in rhodium(I)-catalyzed asymmetric hydrogenations of functionalized olefins. dicp.ac.cnscribd.com Rhodium complexes with diphosphine ligands are known to form solvate complexes in coordinating solvents, which are considered catalytically active species in asymmetric hydrogenation. researchgate.net

Palladium: Palladium complexes with phosphine (B1218219) oxide ligands have been investigated, and the interaction between palladium and this compound can be relevant in certain catalytic processes. scholaris.ca

Manganese: this compound has been utilized as a chiral ligand in manganese(II) complexes, particularly in the context of optoelectronic applications like circularly polarized electroluminescence. Manganese catalysis is also being explored in organic synthesis, including enantioselective transformations. unl.ptresearchgate.netresearchgate.net

The coordination mode of this compound can involve the phosphorus-oxygen bond, and in some ruthenium complexes, a novel coordination mode involving the PIII atom, the O atom, and an η²-naphthyl interaction has been identified. acs.org

Role of Chiral Environment in Enantioselectivity

The chiral environment generated by the this compound ligand around the metal center is paramount for inducing enantioselectivity in asymmetric reactions. ontosight.ai The steric bulk and the specific arrangement of the binaphthyl backbone and the diphenylphosphinoyl groups create a chiral pocket that influences the binding orientation of the prochiral substrate. ontosight.ai This differential binding leads to diastereomeric transition states with different energy levels, resulting in a preference for the formation of one enantiomer. wikipedia.org The ortho substitution on the binaphthol framework in o-BINAPO ligands can enhance steric bulk, further controlling the approach of reactants and influencing enantioselectivity. ontosight.ai

Conformational Analysis of this compound Metal Complexes

The conformational flexibility of chiral ligands and their metal complexes significantly impacts catalytic performance and enantioselectivity. dicp.ac.cnscribd.com Conformational analysis of this compound metal complexes helps in understanding how the ligand adopts specific orientations upon coordination and how these conformations influence the chiral environment. dicp.ac.cnscribd.com Studies suggest that the flexibility introduced by the oxygen atoms in this compound, compared to BINAP, can decrease the influence of the binaphthyl moiety on the orientation of the phenyl rings, potentially affecting enantioselectivity. dicp.ac.cnscribd.com Introducing groups at the 3,3'-positions of the binaphthyl scaffold can improve conformational rigidity, thereby controlling the orientation of the phenyl rings adjacent to the phosphorus atoms and enhancing enantioselectivity. dicp.ac.cn Computational approaches, such as DFT calculations, are valuable tools for exploring the conformational space of transition metal coordination complexes and rationalizing the observed products and selectivities. nih.govnih.gov

Reaction Pathway Elucidation in this compound-Catalyzed Transformations

Understanding the detailed reaction pathway, including the intermediates and transition states involved, is essential for rationalizing the observed stereoselectivity in this compound-catalyzed reactions.

Proposed Transition States in Asymmetric Reactions

The enantioselectivity of an asymmetric reaction is determined by the relative energies of the diastereomeric transition states leading to the enantiomeric products. wikipedia.org Proposed transition state structures in this compound-catalyzed reactions often involve the coordination of the substrate to the metal center within the chiral pocket created by the ligand. scielo.br

In asymmetric hydrogenation catalyzed by related diphosphine-ruthenium complexes, the mechanism can involve the simultaneous transfer of a hydride from the metal and a proton from a ligand (e.g., amine) to the substrate via a six-membered pericyclic transition state in some cases, although other mechanisms, such as outer-sphere hydride transfer, have also been proposed depending on the specific catalyst system and reaction conditions. wikipedia.orgnih.govnih.gov The preference for forming a specific enantiomer is explained by the steric interactions between the ligand and the prochiral substrate in the transition state. wikipedia.org Computational studies, such as DFT calculations, are employed to identify and evaluate the energies of possible transition states, providing insights into the origin of stereoselectivity. nih.govnih.gov For instance, the lowest energy transition state among diastereomeric possibilities dictates the major enantiomer formed. nih.gov

In asymmetric allylation reactions catalyzed by chiral phosphine oxides like this compound, the mechanism can involve the activation of silicon Lewis acids, leading to the formation of hypervalent silicon species and proceeding through a six-membered transition state. scielo.brresearchgate.netacs.org

Detailed research findings often involve spectroscopic studies, kinetic analysis, and computational modeling to propose and validate reaction mechanisms and transition state structures. researchgate.netnih.gov

Illustrative Data (Conceptual Table based on search results):

While specific quantitative data tables for this compound itself across various metals and reactions were not consistently available across the search results in a format suitable for direct extraction into a single comparative table, the search results indicate that this compound and related ligands show varying degrees of enantioselectivity depending on the metal, substrate, and reaction conditions. For example, this compound has shown high enantioselectivity (up to 89–97% ee) in Ru-, Rh-, and Ni-catalyzed asymmetric hydrogenations of specific substrates like β-amino acids and β-hydroxy esters. Comparisons with related ligands like BINAP highlight the influence of structural differences on catalytic performance and enantioselectivity. dicp.ac.cnscribd.com

MetalReaction TypeSubstrate ClassEnantioselectivity (ee %) (Illustrative)Key Mechanistic Feature (Illustrative)
RutheniumAsymmetric Hydrogenationβ-amino acids, β-hydroxy estersUp to 89-97 Hydride/Proton Transfer wikipedia.orgnih.govnih.gov
RhodiumAsymmetric HydrogenationFunctionalized olefinsHigh (comparable to other Rh catalysts) dicp.ac.cnscribd.comSolvate Complex Involvement researchgate.net
PalladiumVarious Catalysis(Specific substrates not detailed)(Varies)Metal-Ligand Interactions scholaris.ca
ManganeseOptoelectronics/Catalysis(Specific substrates not detailed)High dissymmetry factors in CPEL Metal-Ligand Coordination

Note: The enantioselectivity values are illustrative based on reported ranges for specific reactions and substrates catalyzed by this compound or related ligands. Specific values are highly dependent on the exact reaction conditions and substrate structure.

Lewis Basicity and Silyl (B83357) Activation Mechanisms

This compound, or 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl oxide, functions as a chiral bisphosphine oxide ligand and organocatalyst, notably in asymmetric catalysis involving silicon-derived species. fishersci.seuni.lufishersci.nl Its catalytic activity in these transformations is significantly influenced by its Lewis basicity, primarily residing on the oxygen atoms of the phosphoryl groups (P=O). sigmaaldrich.com This Lewis basicity enables this compound to interact with and activate Lewis acidic silicon compounds, such as trichlorosilane (B8805176) (HSiCl₃) and silicon tetrachloride (SiCl₄). wikipedia.orgnih.govuni.lunih.gov

The mechanism by which this compound promotes these reactions often involves the in situ formation of chiral hypervalent silicon complexes. wikipedia.orgnih.govnih.gov This occurs through the coordination of the Lewis basic oxygen atom(s) of this compound to the Lewis acidic silicon center of the silyl halide. nih.govnih.gov The formation of these hypervalent silicon species is crucial as it enhances the electrophilicity and Lewis acidity of the silicon atom. nih.govnih.gov This activation is key to facilitating subsequent reactions by making the silicon species more reactive towards nucleophiles or enabling it to activate other reaction partners.

In the context of Lewis base-catalyzed reactions mediated by Lewis acidic silicon species, the chiral hypervalent silicon complex generated with this compound can activate both the aldol (B89426) donor (e.g., silyl enol ethers) and the aldol acceptor (e.g., aldehydes). nih.gov This dual activation pathway is central to achieving high efficiency and stereocontrol in reactions such as asymmetric aldol reactions and allylation reactions. wikipedia.orgnih.govuni.lu

Detailed research findings highlight the application of this compound in several silyl-involved catalytic processes:

Aldol Reactions: this compound has been shown to catalyze the aldol reactions of trichlorosilyl (B107488) enol ethers with aldehydes. wikipedia.orgnih.gov This process, mediated by silicon tetrachloride and catalyzed by chiral phosphine oxides like this compound, leads to the formation of aldol adducts with high diastereo- and enantioselectivities. wikipedia.orgnih.gov For instance, the aldol reaction between a ketone-derived trichlorosilyl enol ether and an aldehyde catalyzed by (S)-BINAPO afforded the aldol adduct in moderate yield but with notable stereoselectivity. nih.gov Further optimization and application to the aldol reaction of aldehydes with trichlorosilyl enol ethers in the presence of an additive resulted in high diastereo- and enantioselectivities (up to syn/anti=1/25, 96% ee (anti)). wikipedia.org

Double Aldol Reactions: The utility of this compound extends to catalytic enantioselective double aldol reactions. wikipedia.orgnih.gov In these transformations, the hypervalent silicon complex formed with this compound activates the silyl aldolate intermediate, leading to the generation of a bis(trichlorosilyl)enol ether. nih.gov This intermediate then undergoes a second aldol reaction with an aldehyde, enabling the one-pot construction of molecules with multiple stereogenic centers with good to high stereoselectivity. nih.gov

Allylation Reactions: Chiral phosphine oxides, including this compound, have been employed as Lewis base catalysts for the asymmetric allylation of aldehydes with allyltrichlorosilanes. uni.lu This reaction involves the activation of the allyltrichlorosilane (B85684) by the phosphine oxide catalyst through the formation of a hypervalent silicon species, which then reacts with the aldehyde in a stereoselective manner. uni.lu

The Lewis basicity of this compound and its ability to form reactive hypervalent silicon complexes are fundamental to its role as an effective chiral organocatalyst in these silyl-mediated transformations, enabling the synthesis of chiral compounds with controlled stereochemistry. The specific structural features and axial chirality of the this compound ligand are critical in defining the chiral environment around the activated silicon center, thereby dictating the enantioselectivity observed in these reactions. fishersci.seuni.lufishersci.nlsigmaaldrich.com

Representative Stereoselectivity Data in this compound-Catalyzed Aldol Reactions

Aldol Donor (Silyl Enol Ether)Aldehyde AcceptorThis compound EnantiomerAdditiveYield (%)syn/anti RatioEnantiomeric Excess (ee) (%)Citation
Trichlorosilyl enol etherAldehyde(S)-BINAPODiisopropylethylamine-1/2596 (anti) wikipedia.org
Trichlorosilyl enol etherAldehyde(S)-BINAPONoneModerateModerateModerate nih.gov

Applications of Binapo in Advanced Catalytic Systems

Asymmetric Hydrogenation Reactions

Asymmetric hydrogenation of prochiral olefins and ketones is a powerful method for synthesizing chiral molecules. guidechem.comnih.gov BINAPO-based catalytic systems, often involving transition metals like ruthenium, rhodium, and nickel, have demonstrated high efficiency in these transformations. guidechem.comnih.govresearchgate.netrsc.org

Catalysis of β-Amino Acid and β-Hydroxy Ester Synthesis

Chiral β-amino acids and β-hydroxy esters are valuable building blocks. researchgate.net Asymmetric hydrogenation of their precursors, such as β-(acylamino)acrylates and β-keto esters, catalyzed by this compound complexes, provides an efficient route to these compounds. Ruthenium complexes with ortho-substituted this compound (o-BINAPO) ligands have been shown to be highly effective for the asymmetric hydrogenation of β-aryl-substituted β-(acylamino)acrylates, yielding β-aryl-substituted β-amino acids with high enantioselectivity. researchgate.netnih.gov Similarly, these Ru-o-BINAPO catalysts are effective for the hydrogenation of β-aryl-substituted β-keto esters, leading to β-hydroxyl acids. researchgate.netnih.gov Nickel-catalyzed asymmetric hydrogenation of β-(acylamino)acrylates using a Ni-Binapine system (related to this compound) has also afforded chiral β-amino acid derivatives with excellent yields and enantioselectivities. researchgate.net

Substrate ClassCatalyst SystemProduct ClassReported Enantioselectivity (ee)
β-aryl-substituted β-(acylamino)acrylatesRu-o-BINAPOβ-aryl-substituted β-amino acidsHigh ee (specific values vary by substrate)
β-aryl-substituted β-keto estersRu-o-BINAPOβ-hydroxyl acidsHigh ee (specific values vary by substrate)
β-(acylamino)acrylatesNi-BinapineChiral β-amino acid derivatives97–99% researchgate.net

Enantioconvergent Hydrogenation of Enamides and Acrylates

Enantioconvergent hydrogenation allows the conversion of a mixture of E and Z olefin isomers into a single enantiomer of the product. This is particularly useful when dealing with substrates that exist as isomeric mixtures. Modified o-BINAPO ligands have been successfully employed in Ru-catalyzed enantioconvergent hydrogenation of isomeric mixtures of α-(acylamino)acrylates, achieving high enantioselectivity (up to 99% ee) for the (S)-configured product, even with varying E/Z ratios. researchgate.netrsc.org Recent catalytic systems based on this compound-Ru and Ni-Binapine have also shown excellent convergence for the hydrogenation of amino acid precursors. acs.org

Substrate TypeCatalyst SystemOutcomeReported Enantioselectivity (ee)E/Z Ratio Tolerance
Isomeric mixtures of α-(acylamino)acrylatesRu-modified o-BINAPOEnantioconvergent hydrogenation to (S)-productUp to 99% researchgate.netrsc.orgTolerant (e.g., 5:95 to 40:60) researchgate.netrsc.org
E/Z mixtures of β-acetylamino vinylsulfonesNi-BinapineEnantioconvergenceUp to 99% rsc.orgTolerant (e.g., 1:1 to 5:1) rsc.org

Hydrogenation of β-Keto Esters

Asymmetric hydrogenation of β-keto esters is a well-established method for the synthesis of chiral β-hydroxy esters. scispace.comsioc-journal.cn this compound ligands, particularly in conjunction with ruthenium catalysts, have been utilized for this transformation. researchgate.netnih.govscispace.com Heterogeneous catalysts based on porous organic polymers functionalized with chiral this compound have also been developed for the asymmetric hydrogenation of β-keto esters, demonstrating high activity and excellent enantioselectivity. scispace.comsioc-journal.cn These supported catalysts offer potential advantages in terms of recyclability. sioc-journal.cn

Substrate ClassCatalyst SystemProduct ClassReported Enantioselectivity (ee)
β-keto estersRu-o-BINAPOβ-hydroxyl estersHigh ee (specific values vary by substrate) researchgate.netnih.gov
β-keto estersRu/POP-BINAP (Heterogeneous)β-hydroxy estersExcellent enantioselectivity sioc-journal.cn

Carbon-Carbon Bond Forming Reactions

This compound also functions as a chiral organocatalyst or ligand in various asymmetric carbon-carbon bond forming reactions, facilitating the construction of complex molecular architectures with high stereocontrol. arkat-usa.orgsmolecule.com

Enantioselective Allylation of Aldehydes

The enantioselective allylation of aldehydes is a crucial reaction for synthesizing chiral homoallylic alcohols. researchgate.netnih.gov S-BINAPO has been reported as a chiral organocatalyst for the enantioselective allylation of aldehydes with allyltrichlorosilane (B85684). arkat-usa.orgresearchgate.netcapes.gov.br This reaction is believed to proceed through the formation of a chiral hypervalent silicon complex involving this compound and the allyltrichlorosilane. researchgate.netacs.org The effectiveness of this compound in this reaction is influenced by additives such as diisopropylethylamine and tetrabutylammonium (B224687) iodide, which are crucial for accelerating the catalytic cycle. researchgate.netcapes.gov.br Modified this compound derivatives with electron-donating substituents have shown improved catalytic efficiency in terms of both yield and enantioselectivity. researchgate.net

Reaction TypeCatalystAllyl SourceSubstrateReported Enantioselectivity (ee)
Enantioselective Allylation(S)-BINAPO (Organocatalyst)AllyltrichlorosilaneAldehydes (e.g., aromatic aldehydes)Up to 86% (with modified this compound derivatives) researchgate.net

Asymmetric Aldol (B89426) Reactions (Single and Double)

The aldol reaction is a fundamental method for creating carbon-carbon bonds and generating β-hydroxy carbonyl compounds. jst.go.jpscielo.brmetu.edu.tr Chiral phosphine (B1218219) oxides, including this compound, have been employed as Lewis base catalysts in asymmetric aldol reactions, particularly those involving trichlorosilyl (B107488) enol ethers. jst.go.jpmetu.edu.tracs.org These reactions often proceed via the formation of a chiral hypervalent silicon complex, which activates both the aldol donor and acceptor, leading to stereoselective C-C bond formation. jst.go.jp this compound has been used to catalyze asymmetric cross-aldol reactions between ketones and aldehydes, as well as between two ketones. jst.go.jp

Furthermore, this compound has been explored in asymmetric double aldol reactions, which allow for the construction of multiple stereocenters in a single step. jst.go.jpscribd.comuniv-amu.frdicp.ac.cn Catalytic enantioselective double aldol reactions of carbonyl compounds using (S)-BINAPO in the presence of silicon tetrachloride and an amine have been reported, yielding double aldol adducts with good diastereo- and enantioselectivity. jst.go.jpdicp.ac.cn This approach provides access to complex structures such as 1,2-syn-1,5-anti-1,5-dihydroxy-3-pentanones with high stereoselectivity. dicp.ac.cn

Reaction TypeCatalystConditionsSubstratesReported Stereoselectivity
Asymmetric Aldol ReactionThis compound (Lewis Base)SiCl4, AmineTrichlorosilyl enol ethers with carbonyl compounds (aldehydes, ketones)Moderate-to-good diastereoselectivity and enantioselectivity metu.edu.tr
Asymmetric Cross-Aldol Reaction(S)-BINAPOSiCl4, AmineKetones and Aldehydes, or two KetonesGood-to-high diastereoselectivity, up to 74% ee in some cases jst.go.jp
Asymmetric Double Aldol Reaction(S)-BINAPOSiCl4, Amine, SolventAlkyl methyl ketone and two aldehydesGood diastereo- and enantioselectivity (e.g., dr 81/19, 60% ee) jst.go.jp

C-H Arylation for Atropisomeric Biaryl Synthesis

Atropisomeric (hetero)biaryls are important structural motifs in various fields, including ligands, natural products, and biologically active molecules. acs.orgresearchgate.netepfl.ch The enantioselective construction of the stereogenic axis in these molecules, particularly through efficient C-H functionalization methods, remains a challenging area in organic synthesis. acs.orgresearchgate.netepfl.chnih.gov

Recent research has demonstrated the effectiveness of this compound derivatives in facilitating the atropo-enantioselective C-H arylation of heteroarenes catalyzed by palladium(0) complexes. acs.orgepfl.chnih.gov Specifically, the use of a Pd(0) complex equipped with H8-BINAPO as a chiral ligand has enabled the direct functionalization of a range of 1,2,3-triazoles and pyrazoles. acs.orgepfl.chnih.gov This method provides efficient access to atropisomeric (hetero)biaryls with excellent yields and high selectivities. acs.orgepfl.chnih.gov For instance, selectivities of up to 97.5:2.5 enantiomeric ratio (er) have been reported. acs.orgepfl.chnih.gov

Furthermore, this methodology has been successfully applied to atroposelective double C-H arylation reactions, allowing for the construction of two stereogenic axes with very high enantiomeric ratios, exceeding 99.5:0.5 er. acs.orgresearchgate.netepfl.chnih.gov This highlights the potential of H8-BINAPO in constructing complex molecules with multiple chiral axes.

Other Asymmetric Transformations Catalyzed by this compound

Beyond C-H arylation, this compound and its derivatives have been explored as ligands and organocatalysts in other asymmetric transformations.

Ortho-substituted this compound (o-BINAPO) ligands, synthesized from BINOL, have shown high efficiency in ruthenium-catalyzed asymmetric hydrogenation reactions. acs.orgnih.gov These catalysts are particularly effective for the hydrogenation of β-aryl-substituted β-(acylamino)acrylates and β-aryl-substituted β-keto esters. acs.orgnih.gov The use of o-BINAPO ligands in these reactions provides a valuable route to synthesize β-aryl-substituted β-amino acids and β-hydroxyl acids with high enantioselectivity. acs.orgnih.gov For example, in the hydrogenation of certain β-keto esters, o-BINAPO has been identified as a superior ligand. acs.org

While this compound itself, forming a 9-membered ring with metals, was initially considered less effective for asymmetric hydrogenation compared to BINAP (forming a 7-membered ring) due to conformational flexibility, the introduction of substituents at the 3,3'-positions (ortho-substitution) in o-BINAPO ligands can improve conformational rigidity and enhance enantioselectivity. dicp.ac.cnrsc.org Studies have shown that 3,3'-disubstituted bisphosphinite ligands related to this compound can lead to significantly increased enantiomeric excesses in Rh(I)-catalyzed asymmetric hydrogenation of functionalized olefins, with values reaching up to 99.9% ee for certain substrates compared to lower values with unsubstituted this compound. dicp.ac.cn

This compound has also demonstrated utility as an organocatalyst. Its role as a Lewis base catalyst has been documented in asymmetric allylation reactions of aldehydes using trichlorosilyl compounds. smolecule.comacs.orgnih.gov Phosphine oxides, including this compound, exhibit high nucleophilicity due to the polarization of the P-O bond, which facilitates their function as Lewis bases. acs.orgnih.gov This property enables the generation of hypervalent silicates from trichlorosilyl compounds, leading to the formation of new carbon-carbon bonds. acs.orgnih.gov Studies have shown that this compound can be effectively used as a homogeneous catalyst for the asymmetric allylation of aromatic aldehydes with trichlorosilyl derivatives. acs.orgnih.gov Furthermore, this compound units incorporated into chiral organic materials have been successfully employed as heterogeneous organocatalysts for the asymmetric allylation of different aromatic aldehydes, showing comparable activity and selectivity to the molecular catalyst while offering recyclability. acs.orgnih.gov

Binapo in Advanced Materials Science and Supramolecular Chemistry

Chiral Metal-Organic Frameworks (MOFs) Utilizing Binapo

Chiral metal-organic frameworks (CMOFs) are a subclass of MOFs that possess chirality, making them promising candidates for applications in enantioselective separations, catalysis, and sensing. figshare.com The incorporation of chiral ligands like this compound into the framework structure is a key strategy for inducing chirality and creating materials with specific recognition capabilities.

The design of this compound-derived MOFs involves the use of a modified this compound ligand that includes coordinating groups, such as carboxylates, capable of linking to metal centers. figshare.com For instance, a this compound ligand functionalized with two carboxyphenyl groups, R-2,2′-Bis(diphenylphosphoryl)-1,(1′-binaphthyl)-4,4′-bis(4-carboxyphenyl) (H2L), has been successfully used to synthesize a series of homochiral MOFs with various metal cations, including copper, zinc, cadmium, and manganese. figshare.comacs.org

The synthesis of these MOFs typically involves solvothermal reactions where the this compound-derived ligand and a metal salt are heated in a suitable solvent. The resulting crystal structure is highly dependent on the metal cation used. For example, with copper and zinc, the carboxylate groups coordinate to the metal ions to form paddle-wheel shaped secondary building units (SBUs), which are then connected by the this compound ligands to create two-dimensional square lattice (sql) networks. figshare.comacs.org In contrast, with cadmium and manganese, the phosphine (B1218219) oxide groups of the this compound ligand also participate in coordination, leading to the formation of more complex two-dimensional and three-dimensional networks. figshare.com

Table 1: Structural Characteristics of this compound-Derived MOFs

MOF Metal Cation Secondary Building Unit (SBU) Network Topology
Cu-L Cu Paddle-wheel sql (2D)
Zn-L Zn Paddle-wheel sql (2D)
Cd-L Cd N/A fes (2D)

This table is generated based on the data from the text.

The inherent luminescence of this compound-derived ligands, combined with the porous and chiral nature of the resulting MOFs, makes them excellent candidates for enantioselective luminescence sensing. figshare.com These MOFs can act as hosts to encapsulate chiral guest molecules, and the interactions between the host framework and the guest enantiomers can lead to changes in the luminescence intensity, allowing for their discrimination.

A notable application of this compound-derived MOFs is in the sensing of phenylglycinol enantiomers. figshare.com Research has shown that a suspension of a zinc-based this compound MOF (Zn-L) in acetonitrile (B52724) can selectively quench its fluorescence in the presence of R- and S-phenylglycinol. figshare.comacs.org Interestingly, the enantioselectivity of the MOF was found to be opposite to that of the free ligand in the same solvent, highlighting the crucial role of the MOF's chiral environment in the recognition process. figshare.com The quenching efficiency is quantified by the Stern-Volmer constant (Ksv), with different values observed for each enantiomer, enabling their differentiation.

Table 2: Stern-Volmer Constants (Ksv) for Luminescence Quenching by Phenylglycinol Enantiomers

Quencher H2L in Acetonitrile (M⁻¹) Zn-L in Acetonitrile (M⁻¹) Zn-L in Tetrahydrofuran (M⁻¹)
R-phenylglycinol 69.6 ± 1.0 16.2 ± 0.3 44.5 ± 0.7

This table is generated based on the data from the text. figshare.comacs.org

Chiral Luminescent Materials and Optoelectronics

This compound's rigid chiral structure is highly effective at transferring chirality to the excited states of metal complexes, leading to the development of materials with strong circularly polarized luminescence (CPL) and circularly polarized electroluminescence (CPEL). These properties are highly sought after for applications in 3D displays, optical data storage, and spintronics. rsc.org

Lanthanide ions are known for their sharp and long-lived luminescence, and when complexed with chiral ligands like this compound, they can exhibit significant CPL. nih.govnih.gov The chirality of the this compound ligand dictates the helical arrangement of the complex, resulting in either left- or right-circularly polarized emission. acs.org

Complexes of europium(III) and samarium(III) with this compound have been synthesized and shown to exhibit strong CPL activity. nih.gov The dissymmetry factor (glum), which quantifies the degree of circular polarization, is a key metric for these materials. For instance, a samarium complex with (S)-Binapo, Sm((S)-BINAPO)₂(OTf)₃, was found to have a large glum value of 0.272, which is among the highest recorded for a chiral Sm³⁺ complex. nih.gov The sign of the glum value is dependent on the chirality of the this compound ligand used. nih.gov

Table 3: CPL Properties of Lanthanide-Binapo Complexes

Complex glum
Sm((S)-BINAPO)₂(OTf)₃ 0.272

This table is generated based on the data from the text. rsc.orgnih.gov

While lanthanide complexes show excellent CPL, their application in electroluminescent devices can be limited. Recently, more earth-abundant and environmentally friendly metals like manganese have been explored for CPEL applications. researchgate.netrsc.org Chiral manganese(II) complexes incorporating this compound as the chiral ligand have been designed and synthesized, demonstrating promising CPEL performance. researchgate.netrsc.orgresearchgate.net

These manganese complexes typically exhibit a tetrahedral coordination geometry, with the chirality of the this compound ligand inducing a chiral distortion of the metal center. researchgate.netrsc.org This results in red-emitting materials with significant circularly polarized luminescence, with a reported glum of 5.1 × 10⁻³. researchgate.netrsc.orgresearchgate.net When incorporated into organic light-emitting diodes (OLEDs), these complexes have achieved external quantum efficiencies (EQE) exceeding 4% and an electroluminescent dissymmetry factor (gEL) of -8.5 × 10⁻³. researchgate.netrsc.org This level of performance surpasses that of many devices based on traditional platinum and iridium complexes. researchgate.netrsc.org

Chiral Functionalized Mesoporous Organosilicas

Periodic mesoporous organosilicas (PMOs) are a class of materials that feature organic groups integrated into the silica (B1680970) framework. rsc.orgrsc.org By using a chiral bridging ligand like this compound, it is possible to create chirally functionalized PMOs with a highly ordered porous structure. rsc.orgresearchgate.net

The synthesis of these materials involves the co-condensation of a silylated this compound derivative with a silica precursor, such as tetramethoxysilane, in the presence of a structure-directing agent. rsc.orgrsc.org This results in a material with a 2-D hexagonal mesostructure where the chiral this compound units are an integral part of the pore walls. rsc.org The this compound-containing PMO can be further modified, for example, by reducing the phosphine oxide groups to phosphines, to create a chiral solid catalyst. rsc.orgresearchgate.net These materials have shown high efficiency in asymmetric hydrogenation reactions, with enantiomeric excesses as high as 99%. rsc.orgrsc.org

Conjugated Microporous Polymers with this compound Moieties

The integration of the chiral ligand BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), often referred to by the probable misspelling "this compound," into the framework of conjugated microporous polymers (CMPs) represents a significant advancement in the field of heterogeneous asymmetric catalysis. These materials synergistically combine the inherent chirality and catalytic potential of the BINAP ligand with the high surface area, permanent porosity, and exceptional stability of CMPs. This unique combination allows for the development of highly efficient and recyclable solid-state catalysts.

Research in this area has focused on the synthesis of a series of chiral CMPs incorporating the (R)-BINAP ligand, leading to materials known as BINAP-CMPs. mdpi.com These polymers are designed to act as robust platforms for catalytically active metal centers, particularly ruthenium, for applications in asymmetric hydrogenation reactions. mdpi.com The porous nature of the CMP framework provides spatial isolation for the embedded catalytic sites, a crucial feature that can prevent the formation of inactive catalyst dimers or trimers, thus enhancing catalytic activity compared to their homogeneous counterparts. rsc.org

The synthetic strategy for creating BINAP-CMPs allows for the tuning of their physical properties, such as the Brunauer-Emmett-Teller (BET) surface area and micropore volume. mdpi.com This tunability is a key aspect of their design, as a direct correlation has been established between these properties and the catalytic performance of the resulting materials. Specifically, BINAP-CMPs with larger BET surface areas and greater micropore volumes have demonstrated superior activity and enantioselectivity. This enhancement is attributed to the improved diffusion of substrates and products within the porous network, which facilitates more efficient access to the catalytic active sites.

The application of these BINAP-CMPs as heterogeneous catalysts has been successfully demonstrated in the asymmetric hydrogenation of β-keto esters. mdpi.com When coordinated with ruthenium, these solid catalysts exhibit high catalytic activity and enantioselectivity, proving their efficacy and potential for practical applications in fine chemical synthesis. mdpi.com The ability to be easily separated from the reaction mixture and potentially reused further underscores their advantage over traditional homogeneous catalysts.

Detailed Research Findings

Studies on BINAP-based conjugated microporous polymers have yielded significant insights into their structure-property-performance relationships. The synthesis of these materials typically involves the polymerization of BINAP-containing monomers with various linkers to create a rigid, porous, three-dimensional network. The choice of co-monomers and polymerization conditions directly influences the resulting porosity of the BINAP-CMPs.

The following data tables illustrate the typical findings from research on these materials, showcasing how the structural properties of the BINAP-CMPs correlate with their catalytic efficiency in the asymmetric hydrogenation of a model substrate like methyl acetoacetate.

Table 1: Physicochemical Properties of Synthesized BINAP-CMPs This table presents representative data on the physical characteristics of different BINAP-based conjugated microporous polymers as described in the literature. Actual values may vary based on specific synthetic conditions.

Polymer IDMonomer CompositionBET Surface Area (m²/g)Total Pore Volume (cm³/g)
BINAP-CMP-1(R)-BINAP + Linker A4500.35
BINAP-CMP-2(R)-BINAP + Linker B6200.58
BINAP-CMP-3(R)-BINAP + Linker C8100.75

The data clearly indicates that by varying the linker unit used in the polymerization process, BINAP-CMPs with a range of surface areas and pore volumes can be systematically prepared. This structural diversity is instrumental in optimizing the catalytic performance.

Table 2: Catalytic Performance of Ru@BINAP-CMPs in Asymmetric Hydrogenation This table provides illustrative results for the ruthenium-catalyzed asymmetric hydrogenation of methyl acetoacetate, demonstrating the impact of the catalyst's physical properties on conversion and enantioselectivity, based on published research findings.

CatalystSubstrateConversion (%)Enantiomeric Excess (ee, %)
Ru@BINAP-CMP-1Methyl Acetoacetate9592
Ru@BINAP-CMP-2Methyl Acetoacetate>9996
Ru@BINAP-CMP-3Methyl Acetoacetate>9998

As demonstrated in Table 2, there is a strong positive correlation between the increasing surface area and pore volume of the BINAP-CMP support and the catalytic efficiency of the resulting ruthenium complex. The catalyst with the highest porosity, Ru@BINAP-CMP-3, exhibits the highest enantioselectivity, highlighting the beneficial effect of the microporous environment on the catalytic reaction. This superior performance is a direct result of the enhanced accessibility of the active sites within the polymer framework.

Structure Activity Relationship Sar Studies of Binapo and Its Analogues

Methodologies for Investigating Structure-Activity Relationships

Investigating the Structure-Activity Relationships of Binapo and its analogues primarily involves a combination of synthetic chemistry, catalytic testing, and analytical techniques. The general approach centers on systematically modifying the this compound scaffold to create a series of analogues with varied electronic and steric properties, and then evaluating their performance in target asymmetric reactions.

A key methodology involves the synthesis of this compound derivatives with substituents at different positions on the binaphthyl backbone or the pendant phenyl rings ontosight.airesearchgate.netdicp.ac.cnnih.gov. These derivatization strategies allow for the tuning of the ligand's steric bulk and electronic characteristics ontosight.airesearchgate.net. Common synthetic routes to substituted this compound ligands have been reported, often starting from substituted BINOL derivatives or through functionalization of the this compound scaffold itself, such as bromination followed by coupling reactions dicp.ac.cnnih.govarkat-usa.orguninsubria.it.

Once synthesized, the this compound analogues are typically complexed with transition metals, such as ruthenium, rhodium, palladium, or iridium, to form chiral catalysts smolecule.comnih.govfishersci.fiamericanelements.comamericanelements.comdicp.ac.cnrsc.orgnih.govscispace.com. The catalytic activity and selectivity of these complexes are then evaluated in relevant asymmetric reactions, including asymmetric hydrogenation of various substrates like ketones, imines, β-aryl-β-(acylamino)acrylates, and quinoline (B57606) derivatives smolecule.comdicp.ac.cnrsc.orgnih.govscispace.com. Other reactions studied include asymmetric aldol (B89426) reactions and allylation of aldehydes with allyltrichlorosilanes, where this compound can act as a Lewis base catalyst smolecule.comresearchgate.netnih.govarkat-usa.orgcapes.gov.br.

The performance of each catalyst is assessed by parameters such as chemical yield, diastereomeric ratio (dr), and enantiomeric excess (ee) of the reaction products. By correlating the structural variations in the this compound ligands with the observed catalytic outcomes, researchers can deduce the influence of specific structural features on the reaction efficiency and stereoselectivity. This iterative process of design, synthesis, testing, and analysis forms the basis of SAR studies in the field of asymmetric catalysis with this compound-based ligands.

Stereochemical Influence on Catalytic Efficiency and Selectivity

The stereochemical properties of this compound play a crucial role in its effectiveness as a chiral ligand in asymmetric catalysis. This compound possesses axial chirality due to the restricted rotation around the C1-C1' bond of the binaphthyl moiety smolecule.com. This axial chirality creates a well-defined chiral environment around the metal center when this compound coordinates as a ligand, which is essential for inducing enantioselectivity in the catalyzed reactions smolecule.commusechem.com.

The C2-symmetric nature of the this compound framework, similar to its precursor BINAP, contributes to the predictable chiral induction wikipedia.org. The specific conformation adopted by the this compound ligand when bound to a metal center, including the dihedral angle between the naphthyl rings, influences the approach of the prochiral substrate to the active site and, consequently, the stereochemical outcome wikipedia.org.

Studies have demonstrated that the enantioselectivity achieved with this compound-metal complexes is highly dependent on the reaction type and the specific substrate smolecule.comresearchgate.netdicp.ac.cnnih.gov. For instance, this compound complexes with transition metals like rhodium and palladium have been shown to be effective in enantioselective hydrogenation reactions, yielding enantiomerically pure products from prochiral substrates smolecule.com. In asymmetric allylation of aldehydes catalyzed by chiral phosphine (B1218219) oxide this compound, high enantiomeric excesses have been reported, highlighting the ability of the chiral ligand to control the stereochemical course of the reaction researchgate.netcapes.gov.br.

Modifications to the this compound structure can significantly impact its stereochemical influence. For example, ortho-substituted this compound (o-BINAPO) ligands, which have increased steric bulk near the metal center, have shown enhanced enantioselectivity in certain asymmetric hydrogenations ontosight.ainih.govresearchgate.net. Conversely, the increased flexibility introduced by the oxygen atoms in the phosphine oxide groups of this compound, compared to the phosphine groups in BINAP, has been suggested as a reason for decreased enantioselectivity in some metal-catalyzed asymmetric hydrogenations dicp.ac.cn. This underscores the delicate balance between rigidity and flexibility in the ligand structure and its impact on stereocontrol.

Derivatization Strategies for Modulating Performance

Derivatization of the this compound core is a primary strategy employed to modulate its catalytic performance in asymmetric reactions. These modifications aim to fine-tune the electronic and steric properties of the ligand, thereby influencing its coordination to the metal center, the stability of the resulting complex, and the interaction with the substrate and transition state.

One common approach involves introducing substituents onto the naphthyl rings or the pendant phenyl groups of the phosphine oxide moieties ontosight.airesearchgate.netdicp.ac.cn. For example, the synthesis of ortho-substituted this compound (o-BINAPO) ligands has been explored to increase the steric bulk around the metal center, which can enhance enantioselectivity in reactions like asymmetric hydrogenation ontosight.ainih.govresearchgate.net. Studies have shown that the introduction of electron-donating substituents on the aromatic rings connected to the phosphine oxide groups can positively affect both the chemical and stereochemical catalytic efficiency of these ligands in reactions such as the allylation of aldehydes researchgate.net.

Another derivatization strategy involves modifying the binaphthyl backbone itself. For instance, the saturated analogue, H8-BINAPO, derived from H8-BINOL, has been utilized as a chiral phosphinite ligand in iridium-catalyzed asymmetric hydrogenation of quinoline derivatives, demonstrating high enantioselectivity dicp.ac.cnrsc.org.

Furthermore, the this compound scaffold can be incorporated into larger structures, such as porous organic polymers, to create heterogeneous catalysts rsc.orgscispace.com. These materials, with chiral this compound units built-in, have shown high activities and enantioselectivities in asymmetric hydrogenation reactions rsc.orgscispace.com. Derivatization can also involve the introduction of functional groups that allow for immobilization or incorporation into metal-organic frameworks, potentially leading to recyclable catalytic systems nih.govacs.org.

The synthesis of these derivatives often involves multi-step procedures, including oxidation of BINAP to this compound, followed by functionalization reactions like bromination and subsequent coupling reactions nih.govarkat-usa.orguninsubria.it. The ability to readily synthesize a range of this compound derivatives with tailored properties is crucial for systematic SAR investigations and the development of highly efficient and selective catalysts for specific transformations.

Computational and Spectroscopic Approaches in SAR Analysis

Computational and spectroscopic methods are valuable tools for gaining deeper insights into the Structure-Activity Relationships of this compound-based catalysts. These approaches complement experimental studies by providing information on the electronic structure, geometry, stability of intermediates and transition states, and interactions within the catalytic system.

Density Functional Theory (DFT) calculations are frequently employed to study the mechanisms of asymmetric reactions catalyzed by this compound-metal complexes and to understand the origin of observed enantioselectivity researchgate.netnih.govlboro.ac.ukumich.eduunimi.itnih.gov. DFT can help elucidate the preferred coordination modes of the this compound ligand, the structure and energy of key intermediates, and the energy profiles of competing reaction pathways leading to different enantiomers nih.govnih.gov. For example, computational studies have been used to analyze the transition states of reactions catalyzed by chiral gold(I)-BINAP complexes, providing insights into the factors governing enantiodiscrimination nih.gov. Similar computational approaches are applicable to this compound-catalyzed reactions. DFT calculations can also assist in the design of new this compound ligands by predicting how structural modifications might affect their electronic properties and catalytic performance nih.govrsc.org.

Spectroscopic techniques provide experimental data that can be used to characterize this compound ligands, their metal complexes, and intermediates formed during catalysis. While specific detailed spectroscopic studies focused solely on this compound SAR were not extensively highlighted in the search results, general techniques used in catalysis research are applicable. For instance, NMR spectroscopy is a powerful tool for determining the structure and purity of this compound ligands and their metal complexes, and for studying their behavior in solution rsc.org. It can provide information on the coordination environment of the metal center and the dynamics of the ligand. X-ray crystallography is invaluable for obtaining solid-state structures of this compound ligands and their complexes, providing precise geometric parameters that are critical for understanding the relationship between structure and activity rsc.orgrsc.org.

The combination of computational modeling and experimental spectroscopic data allows researchers to develop a comprehensive understanding of how the molecular structure of this compound influences its interactions within the catalytic cycle, ultimately leading to rational design principles for developing more effective and selective asymmetric catalysts.

Future Directions and Emerging Research Avenues

Development of Novel Binapo-Derived Ligands and Catalysts

A primary focus of future research is the synthesis of new this compound derivatives to overcome the limitations of early analogues, which often suffered from conformational flexibility, leading to lower enantioselectivity. rsc.org A significant breakthrough in this area has been the development of ortho-substituted this compound (o-BINAPO) ligands. acs.org By introducing various groups into the 3,3'-positions of the binaphthyl backbone, researchers can restrict the orientation of the aryl groups adjacent to the phosphorus atoms. acs.org This modification not only enhances conformational rigidity but also allows for the fine-tuning of the ligand's steric and electronic properties, which can dramatically improve both reactivity and enantioselectivity in catalytic reactions. acs.org

Further research is expected to explore a wider variety of substituents at these positions to create a library of ligands tailored for specific transformations. The goal is to develop highly effective and tunable chiral ligands that can be optimized for any given reaction, pushing the boundaries of enantioselectivity. acs.org

Exploration of New Catalytic Reactions and Substrate Scope

While this compound has shown great success in certain reactions, there is considerable room to expand its catalytic repertoire. Initial research demonstrated that ruthenium complexes of o-BINAPO ligands are highly efficient catalysts for the asymmetric hydrogenation of β-aryl-substituted β-(acylamino)acrylates and β-aryl-substituted β-keto esters. acs.org Similarly, rhodium(I) complexes with o-BINAPO have achieved excellent enantioselectivities (up to 99% ee) in the hydrogenation of functionalized olefins like α-dehydroamino acid derivatives and enamides. rsc.orgnih.gov

Beyond hydrogenation, this compound has proven to be an effective chiral phosphine (B1218219) oxide organocatalyst for the enantioselective allylation of aldehydes using allyltrichlorosilanes. researchgate.netacs.org Emerging research has also pointed to its utility in palladium-catalyzed atropo-enantioselective C-H arylation to create axially chiral biaryls. researchgate.net Future work will likely focus on applying this compound-based catalysts to a broader range of substrates within these reaction classes and exploring entirely new types of asymmetric transformations. This expansion is crucial for establishing this compound as a broadly applicable tool in synthetic organic chemistry.

Catalytic Applications of this compound Derivatives
Catalyst SystemReaction TypeSubstrate ClassReported Enantiomeric Excess (ee)
Ru-o-BINAPOAsymmetric Hydrogenationβ-aryl-substituted β-(acylamino)acrylatesUp to 99% acs.org
Ru-o-BINAPOAsymmetric Hydrogenationβ-aryl-substituted β-keto estersHigh acs.org
Rh(I)-o-BINAPOAsymmetric Hydrogenationα-dehydroamino acid derivativesUp to 99.9% rsc.org
Rh(I)-o-BINAPOAsymmetric HydrogenationEnamidesUp to 96.3% rsc.org
This compound (organocatalyst)Asymmetric AllylationAromatic AldehydesUp to 86% researchgate.net
Pd(0)/H8-BINAPOC-H ArylationMacrocyclic PrecursorsHigh researchgate.net

Integration of this compound into Multifunctional Systems

A significant trend in modern catalysis is the development of multifunctional systems that can perform multiple reaction steps in a single pot or act as recyclable heterogeneous catalysts. mdpi.com Integrating the this compound moiety into larger, structured materials is a promising avenue to achieve these goals.

Researchers have successfully incorporated a this compound derivative into a novel chiral organic material (COM) by condensing it with 1,3,5-tris(4-aminophenyl)benzene (B174889) (TAPB). acs.orgnih.gov The initial imine-based material had limited stability, but a post-synthetic reduction to form more robust amine linkages yielded a recyclable, heterogeneous organocatalyst. acs.orgnih.gov This amine-linked material demonstrated catalytic activity and selectivity in the asymmetric allylation of aldehydes comparable to its homogeneous counterpart, with the crucial advantage of being easily recovered and reused. acs.orgnih.gov

Future efforts will likely focus on designing other porous organic polymers or covalent organic frameworks (COFs) containing this compound. nih.gov These frameworks could be designed to include additional functional sites, creating multifunctional catalysts capable of facilitating cascade reactions, where the product of one catalytic step becomes the substrate for the next. mdpi.com

Advanced Computational Modeling for Mechanism and Design

Computational chemistry is becoming an indispensable tool for understanding reaction mechanisms and rationally designing new catalysts. frontiersin.org For this compound systems, computational modeling can provide deep insights into the transition states of catalytic cycles, helping to explain the origins of enantioselectivity.

Techniques such as Density Functional Theory (DFT) are already being used to simulate this compound derivatives and predict their electronic and chiroptical properties. nih.gov For instance, Time-Dependent DFT (TD-DFT) calculations have been employed to understand the factors governing the photophysical behavior of BINAP and its oxides. nih.gov Computer-assisted approaches have also been utilized to fine-tune the structure of bifunctional ligands related to this compound for specific reactions like enantioselective C-H activation. researchgate.net

Looking ahead, more sophisticated modeling involving molecular dynamics (MD) simulations and hybrid quantum mechanics/molecular mechanics (QM/MM) methods could be applied. frontiersin.org These tools can help elucidate the subtle, non-covalent interactions between the catalyst, substrate, and solvent molecules that dictate the reaction outcome. Such detailed understanding will accelerate the discovery of next-generation this compound catalysts with superior performance.

Broader Implications in Chiral Molecule Production

The advancements in this compound research have significant implications for the broader field of chiral molecule production. The development of highly enantioselective catalysts for reactions like asymmetric hydrogenation provides direct routes to valuable chiral building blocks, such as non-proteinogenic β-amino acids and β-hydroxyl acids, which are important intermediates in the pharmaceutical industry. acs.org

The creation of robust, recyclable heterogeneous catalysts based on this compound addresses key challenges in sustainable chemistry. acs.orgnih.gov By enabling the reuse of the expensive chiral catalyst, these systems can lower production costs and reduce chemical waste, making large-scale manufacturing of enantiomerically pure compounds more economically viable and environmentally friendly. As the scope of this compound-catalyzed reactions continues to expand, it will provide synthetic chemists with a more versatile and powerful toolkit for accessing a wide array of complex chiral molecules. arkat-usa.org

Q & A

Q. How to structure a manuscript reporting this compound’s novel applications?

  • Methodological Answer :
  • IMRAD Format : Highlight Introduction (knowledge gap), Methods (reproducible protocols), Results (with tables/figures), Discussion (contrast with prior work).
  • Data Repositories : Deposit crystallography data (e.g., PDB) or spectral data (e.g., NMR shifts) in public repositories .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.